

Homoisoflavonoids from Ophiopogon japonicus Roots: A Technical Guide for Researchers

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Compound of Interest						
Compound Name:	6-Formyl-isoophiopogonanone A					
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Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant with a long history in traditional medicine, are a rich source of a unique class of secondary metabolites known as homoisoflavonoids. These compounds, characterized by a 16-carbon skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from O. japonicus roots, presenting a compilation of quantitative data, detailed experimental methodologies for their isolation and characterization, and an exploration of their known biological mechanisms, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of these promising compounds.

Introduction

Ophiopogon japonicus, commonly known as dwarf lilyturf or Maidong, is a perennial herb belonging to the Liliaceae family.[1] Its tuberous roots are a well-known traditional Chinese medicine used for treating a variety of ailments, including cardiovascular diseases, inflammation, and respiratory conditions.[2][3] The therapeutic effects of O. japonicus are attributed to its complex chemical composition, which includes steroidal saponins, polysaccharides, and a significant number of homoisoflavonoids.[2][4]







Homoisoflavonoids are a rare subclass of flavonoids distinguished by a 3-benzylchroman-4-one, 3-benzylidene-chroman-4-one, or related core structure.[5] To date, numerous homoisoflavonoids have been isolated and identified from the roots of O. japonicus, with ongoing research continuing to uncover new derivatives.[1][6][7] These compounds have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and enzyme-inhibiting properties, making them attractive candidates for drug development.[3][6][8][9]

This guide aims to consolidate the current knowledge on homoisoflavonoids from O. japonicus roots, with a focus on providing practical information for the scientific community. We present a detailed summary of identified compounds, standardized experimental protocols for their study, and visual representations of their mechanisms of action to support and inspire future research endeavors.

Quantitative Data of Homoisoflavonoids

The concentration of individual homoisoflavonoids in Ophiopogon japonicus roots can vary depending on the geographical origin, cultivation practices, and the specific variety of the plant (e.g., 'Chuanmaidong' vs. 'Zhemaidong').[10] The following tables summarize the quantitative data for some of the major homoisoflavonoids reported in the literature.



Homoisofla vonoid	Plant Material	Extraction Method	Analytical Method	Concentrati on/Yield	Reference
Methylophiop ogonanone A	O. japonicus from Zhejiang	Pressurized Liquid Extraction	HPLC-DAD	1.12-4.13 mg/g	[10]
Methylophiop ogonanone B	O. japonicus from Zhejiang	Pressurized Liquid Extraction	HPLC-DAD	0.89-3.21 mg/g	[10]
Methylophiop ogonanone A	O. japonicus from Sichuan	Pressurized Liquid Extraction	HPLC-DAD	0.23-1.01 mg/g	[10]
Methylophiop ogonanone B	O. japonicus from Sichuan	Pressurized Liquid Extraction	HPLC-DAD	0.19-0.87 mg/g	[10]
6-Aldehydo- isoophiopogo none A	Fibrous roots of O. japonicus	Silica gel chromatograp hy, recycling HSCCC	HPLC	Not specified	[11]
6-Aldehydo- isoophiopogo none B	Fibrous roots of O. japonicus	Silica gel chromatograp hy, recycling HSCCC	HPLC	Not specified	[11]



Homoisoflavo noid	IC50 Value	Biological Activity	Cell Line/Enzyme	Reference
Methylophiopogo nanone A	$(10.87 \pm 0.25) \times 10^{-5} \text{ mol/L}$	Tyrosinase Inhibition	Mushroom Tyrosinase	[3]
Methylophiopogo nanone B	$(18.76 \pm 0.14) \times 10^{-5} \text{ mol/L}$	Tyrosinase Inhibition	Mushroom Tyrosinase	[3]
8- Formylophiopogo none B	10.01 μΜ	Cytotoxicity	A549 (human lung tumor)	[12]
Ophiopogonanon e E	6.40 μΜ	Cytotoxicity	A549 (human lung tumor)	[12]
6-Formyl- isoophiopogonan one B	0.84 μΜ	Cytotoxicity	A549 (human lung tumor)	[12]
7,3'-Dihydroxy- 5,8-dimethoxy-6- methyl-3-(4'- methoxybenzyl)- chroman-4-one	1.66 μΜ	Cytotoxicity	A549 (human lung tumor)	[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of homoisoflavonoids from Ophiopogon japonicus roots, as well as a protocol for assessing their antioxidant activity.

Extraction of Homoisoflavonoids

This protocol is based on a method for the simultaneous extraction of homoisoflavonoids and steroidal saponins using an ionic liquid-based ultrasonic-assisted extraction (IL-UAE) technique.[2]

Materials and Reagents:



- Dried and powdered roots of Ophiopogon japonicus
- Ionic liquid: 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]CF₃SO₃)
- Deionized water
- Ultrasonic apparatus

Procedure:

- Weigh approximately 0.25 g of powdered O. japonicus root sample.
- Add the sample to a 10 mL flask with a cover.
- Add 10 mL of a 1 mol/L aqueous solution of [Bmim]CF₃SO₃.
- Pre-heat the ultrasonic apparatus to 30°C.
- · Perform ultrasonic extraction for 60 minutes at 300 W.
- After extraction, the resulting solution can be filtered and prepared for subsequent analysis.

Isolation by High-Performance Liquid Chromatography (HPLC)

This HPLC protocol is designed for the separation and quantification of homoisoflavonoids.[2] [13]

Instrumentation and Conditions:

- HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
- Column: ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 μm).
- Mobile Phase:
 - A: Acetonitrile/Methanol (90:10, v/v)
 - B: Water with 0.2% (v/v) acetic acid



· Gradient Elution:

o 0-12 min: 41% A

12-50 min: 41% to 44% A

50-73 min: 44% to 65% A

73-95 min: Hold at 65% A

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 296 nm[2][13]

Injection Volume: 20 μL

Sample Preparation:

 The extract from the IL-UAE procedure should be filtered through a 0.45 μm membrane prior to injection.

Structural Elucidation by Mass Spectrometry (MS)

This section describes the general parameters for analyzing homoisoflavonoids using HPLC-ESI-MSn in negative ion mode.[7]

Instrumentation:

 HPLC system coupled to an electrospray ionization (ESI) source and an ion trap mass spectrometer.

MS Parameters (Negative Ion Mode):

• Ionization Mode: ESI (-)

Scan Range: m/z 100-1000



- Fragmentation: Collision-Induced Dissociation (CID) for MSn analysis.
- Key Fragmentation Patterns:
 - Homoisoflavonoids with a saturated C2-C3 bond typically undergo cleavage of the C3-C9 bond, leading to the loss of the B-ring, followed by a loss of CO.[7]
 - Homoisoflavonoids with a C2-C3 double bond often first lose a CO molecule, followed by cleavage of the C3-C9 or C9-C1' bonds.[7]

In Vitro Antioxidant Activity Assay (DPPH)

This protocol is adapted for determining the radical scavenging activity of O. japonicus extracts or isolated homoisoflavonoids.[13]

Materials and Reagents:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Trolox (as a positive control)
- Test samples (extracts or isolated compounds) dissolved in methanol
- Spectrophotometer

Procedure:

- Prepare a 0.06 mM solution of DPPH in methanol.
- In a test tube, add 0.5 mL of the sample solution to 3 mL of the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at 517 nm against a blank.
- Calculate the percentage of DPPH radical scavenging activity.

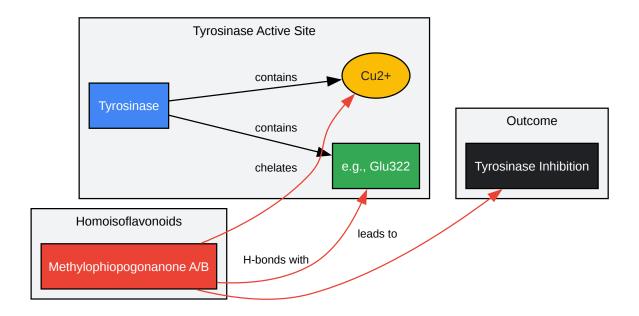


Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of homoisoflavonoids from Ophiopogon japonicus.

Tyrosinase Inhibition

Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) have been identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[3] Molecular docking studies suggest that these homoisoflavonoids can chelate the copper ions in the active site of tyrosinase and form hydrogen bonds with key amino acid residues, thereby blocking substrate entry and inhibiting enzyme activity.[14][15]



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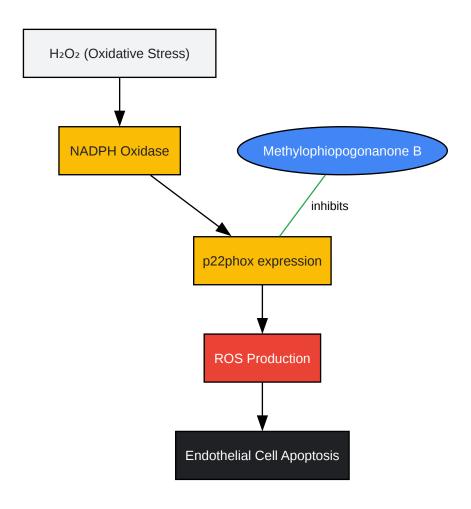
Caption: Inhibition of Tyrosinase by Methylophiopogonanones A and B.

Protection Against Oxidative Stress in Endothelial Cells

Methylophiopogonanone B (MO-B) has been shown to protect human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced apoptosis.[9] The proposed mechanism involves the inhibition of the NADPH oxidase pathway. MO-B reduces the expression of p22phox, a key subunit of NADPH oxidase, leading to decreased production of reactive oxygen



species (ROS). This, in turn, enhances the activity of superoxide dismutase (SOD) and reduces lipid peroxidation (measured as malondialdehyde, MDA). The downstream effects include a modulation of the Bax/Bcl-2 ratio and a decrease in caspase-3 activity, ultimately inhibiting the apoptotic cascade.[9]



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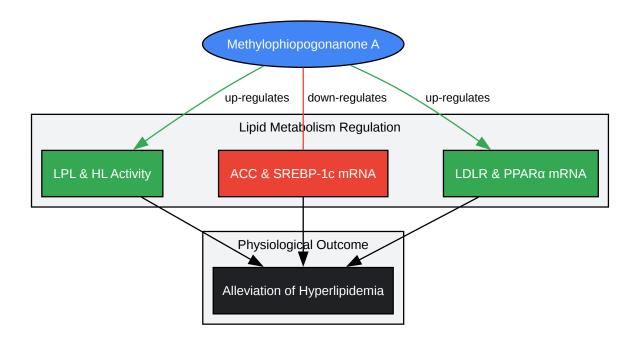
Caption: Protective Mechanism of Methylophiopogonanone B in HUVECs.

Alleviation of Hyperlipidemia

Methylophiopogonanone A (MO-A) has demonstrated a hypolipidemic effect in high-fat dietinduced hyperlipidemic rats.[16] The mechanism is multifactorial and involves the regulation of key enzymes and transcription factors in lipid metabolism. MO-A enhances the activities of lipoprotein lipase (LPL) and hepatic lipase (HL), which are crucial for triglyceride hydrolysis. Furthermore, it down-regulates the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c), key players in fatty acid synthesis.



Concurrently, MO-A up-regulates the expression of the low-density lipoprotein receptor (LDLR) and peroxisome proliferator-activated receptor alpha (PPARa), promoting cholesterol uptake and fatty acid oxidation, respectively.[16]



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Caption: Hypolipidemic Mechanism of Methylophiopogonanone A.

Conclusion

The homoisoflavonoids isolated from the roots of Ophiopogon japonicus represent a structurally diverse and biologically active class of natural products. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake further studies in this area. The elucidated mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, highlight the significant therapeutic potential of these compounds. Future research should focus on the continued discovery of new homoisoflavonoid derivatives, a more comprehensive understanding of their structure-activity relationships, and in-depth preclinical and clinical investigations to validate their efficacy and safety for various therapeutic applications. This compiled resource is intended to streamline these efforts and contribute to the advancement of drug discovery from this valuable medicinal plant.



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